4-((3-(4-(Cyclopropanecarbonyl)piperazine-1-carbonyl)-4-fluorophenyl)(hydroxy)methyl)phthalazin-1(2H)-one
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3-(4-(Cyclopropanecarbonyl)piperazine-1-carbonyl)-4-fluorophenyl)(hydroxy)methyl)phthalazin-1(2H)-one involves multiple steps. The key intermediate, 4-(1-piperazinyl)-quinazoline, is produced from methyl anthranilate chlorination reaction with tert-butyl 1-piperazinecarboxylate, followed by amine deprotection .
Industrial Production Methods
Industrial production methods for this compound often involve solid dispersion techniques with matrix polymers that exhibit low hygroscopicity and high softening temperature, such as copovidone. This approach increases the bioavailability and stability of the compound .
Chemical Reactions Analysis
Types of Reactions
4-((3-(4-(Cyclopropanecarbonyl)piperazine-1-carbonyl)-4-fluorophenyl)(hydroxy)methyl)phthalazin-1(2H)-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions typically occur under controlled temperature and pressure conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a more oxidized form of the compound, while reduction may yield a more reduced form .
Scientific Research Applications
4-((3-(4-(Cyclopropanecarbonyl)piperazine-1-carbonyl)-4-fluorophenyl)(hydroxy)methyl)phthalazin-1(2H)-one has several scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its potential effects on cellular processes and pathways.
Medicine: Investigated for its potential use in cancer treatment due to its ability to inhibit certain molecular targets.
Mechanism of Action
The mechanism of action of 4-((3-(4-(Cyclopropanecarbonyl)piperazine-1-carbonyl)-4-fluorophenyl)(hydroxy)methyl)phthalazin-1(2H)-one involves its interaction with specific molecular targets and pathways. It is known to inhibit tubulin polymerization, which is crucial for cell division. This inhibition leads to cell cycle arrest and apoptosis, making it a potential candidate for cancer treatment .
Comparison with Similar Compounds
Similar Compounds
4-quinazolinyl piperazine aryl ureas: These compounds share a similar piperazine structure and are also studied for their potential anticancer properties.
Substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl) (piperazin-1-yl)methanone derivatives: These compounds are designed for their cytotoxic activity and ability to induce apoptosis.
Uniqueness
4-((3-(4-(Cyclopropanecarbonyl)piperazine-1-carbonyl)-4-fluorophenyl)(hydroxy)methyl)phthalazin-1(2H)-one is unique due to its specific molecular structure, which allows it to effectively inhibit tubulin polymerization and induce apoptosis in cancer cells. Its formulation with matrix polymers like copovidone also enhances its bioavailability and stability, making it a promising candidate for pharmaceutical applications .
Properties
CAS No. |
1460272-53-0 |
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Molecular Formula |
C24H23FN4O4 |
Molecular Weight |
450.5 g/mol |
IUPAC Name |
4-[[3-[4-(cyclopropanecarbonyl)piperazine-1-carbonyl]-4-fluorophenyl]-hydroxymethyl]-2H-phthalazin-1-one |
InChI |
InChI=1S/C24H23FN4O4/c25-19-8-7-15(21(30)20-16-3-1-2-4-17(16)22(31)27-26-20)13-18(19)24(33)29-11-9-28(10-12-29)23(32)14-5-6-14/h1-4,7-8,13-14,21,30H,5-6,9-12H2,(H,27,31) |
InChI Key |
ZXEUVLDIXBFJCR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(=O)N2CCN(CC2)C(=O)C3=C(C=CC(=C3)C(C4=NNC(=O)C5=CC=CC=C54)O)F |
Origin of Product |
United States |
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